Adamantane-1-sulfinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
adamantane-1-sulfinamide |
InChI |
InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 |
InChI Key |
KTBSFNUZIBDNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Adamantane 1 Sulfinamide and Analogues
Strategic Approaches to Sulfinamide Core Formation
The construction of the adamantane-sulfinamide bond can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Synthesis from Adamantane (B196018) Sulfinyl Precursors
A primary route to adamantane-1-sulfinamide involves the use of pre-functionalized adamantane sulfinyl precursors. Racemic sulfinamides can serve as starting materials for the synthesis of more complex derivatives. nottingham.ac.uk The solvolysis of adamantyl sulfonyl chlorides is a key reaction in this context, often proceeding through a concerted SN2 mechanism. mdpi.com The reactivity of these precursors can be significantly influenced by the solvent and the presence of other functional groups on the adamantane scaffold. mdpi.comacs.org For instance, the solvolysis of 2-methyl-2-propanesulfonyl chloride, a tertiary alkanesulfonyl chloride, results in a decomposition reaction with the extrusion of sulfur dioxide. mdpi.com
A general procedure for the synthesis from sulfinyl precursors is outlined in the table below:
| Reactants | Reagents | Conditions | Product | Yield |
| Adamantane-1-sulfonyl chloride | Amine | Base, Solvent | Adamantane-1-sulfonamide | Varies |
| 2-Methyl-2-propanesulfonyl chloride | Solvent | Solvolysis | tert-Butyl cation products | - |
This table presents a generalized reaction scheme. Actual yields and conditions vary depending on the specific substrates and reagents used.
Palladium-Catalyzed Coupling Reactions for Adamantane Sulfinamides
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-S and S-N bonds, offering a versatile route to adamantane sulfinamides. cuni.czcore.ac.uknih.govorganic-chemistry.org These methods often utilize aryl or alkenyl (pseudo)halides and N-sulfinylamines as coupling partners, proceeding under mild conditions with high functional group tolerance. core.ac.uknih.govorganic-chemistry.org This approach avoids the need for pre-formed, highly reactive organometallic reagents. core.ac.uknih.govorganic-chemistry.org
A significant advancement in this area is the palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides. organic-chemistry.org This method allows for the synthesis of N-aryl sulfinamides with high efficiency and, crucially, without racemization when using chiral sulfinamides. organic-chemistry.org The addition of a small amount of water can be critical for achieving high yields in these reactions. organic-chemistry.org
Key components of these palladium-catalyzed reactions are summarized below:
| Catalyst System | Coupling Partners | Key Features |
| Pd₂(dba)₃ / tBuXPhos | Chiral tert-butanesulfinamide and aryl halides | Preserves chirality, high yields. organic-chemistry.org |
| SPhos Pd G3 | Aryl/alkenyl (pseudo)halides and N-triisopropylsilyl sulfinylamine (TIPS-NSO) | Mild conditions, broad functional group tolerance. organic-chemistry.org |
| Pd(OAc)₂ / di(1-adamantyl)benzyl phosphine (B1218219) | Aryl bromides and N-sulfinylamines | Effective for a range of aryl bromides. organic-chemistry.org |
This table highlights common catalyst systems and their applications in the synthesis of adamantane sulfinamides.
Radical Functionalization Routes to Adamantane-Containing Sulfinamides
Direct radical functionalization of the adamantane C-H bond provides a direct and efficient pathway to introduce sulfur-containing functionalities. nih.govrsc.org These methods often involve the generation of an adamantyl radical, which can then be trapped by a suitable sulfur-based electrophile. nih.gov For instance, the reaction of an adamantyl radical with an aldoxime can lead to the formation of an amino radical intermediate, which upon fragmentation yields an O-benzylaldoxime product that can be further converted. nih.gov
The regioselectivity of these radical reactions can be influenced by the choice of catalyst and reaction conditions. uiowa.edu While some methods show high regioselectivity for the tertiary C-H bond of adamantane, others can lead to a mixture of products. nih.govuiowa.edu
Multi-Component and One-Pot Syntheses of Adamantane Sulfinamides
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation without the isolation of intermediates. frontiersin.orgnih.govnih.govresearchgate.net These strategies are particularly valuable for the rapid generation of diverse libraries of compounds for applications in medicinal and agricultural chemistry. researchgate.net
One notable example is the one-pot, three-component synthesis of sulfonimidamides using the stable sulfinylamine reagent N-sulfinyltritylamine (TrNSO). nih.gov This approach allows for the assembly of three different components—an organometallic reagent, an amine, and TrNSO—to produce a variety of sulfonimidamides. nih.gov The Strecker reaction, a classic MCR, has also been adapted for the synthesis of complex molecules containing adamantane moieties, such as the antidiabetic drug saxagliptin. mdpi.com
Stereoselective Synthesis of Chiral Adamantane Sulfinamide Systems
The development of stereoselective methods for the synthesis of chiral sulfinamides is of paramount importance, as these compounds are widely used as chiral auxiliaries and ligands in asymmetric synthesis. nih.govnih.gov
Application of Chiral Sulfinamide Auxiliaries in Adamantane Derivatization
Chiral sulfinamide auxiliaries, such as Ellman's tert-butanesulfinamide, are instrumental in the asymmetric synthesis of chiral amines and their derivatives. nih.govresearchgate.net These auxiliaries can be used to control the stereochemical outcome of reactions involving the adamantane core. A diastereoselective synthesis using a chiral N-sulfinyl auxiliary has been reported, marking a significant advancement in controlling the stereochemistry of adamantane functionalization. uiowa.edu
The synthesis of chiral N-free sulfinamides has been achieved through the asymmetric condensation of stable sulfinates with ammonium (B1175870) salts, providing a practical route to a broad range of enantioenriched sulfinamides. rsc.org Furthermore, palladium-catalyzed C-N cross-coupling reactions have been developed to synthesize chiral N-aryl sulfinamides without racemization, highlighting the utility of this method in preparing enantiomerically pure compounds. organic-chemistry.org
Asymmetric Induction in Reactions Involving Adamantane Sulfinamides
The synthesis of chiral amines often involves the condensation of a chiral sulfinamide with an aldehyde or ketone to form a sulfinylimine. Subsequent diastereoselective functionalization of the imine, followed by the removal of the sulfinyl group, yields the chiral amine. nih.gov This strategy allows for the creation of highly branched, bis-α-chiral secondary amines using tert-butanesulfinamide as the sole source of chirality. nih.gov
Recent advancements have led to the development of methods for the synthesis of S-chirogenic sulfinamides themselves. One such method involves the asymmetric reductive addition of aryl and alkenyl halides to sulfinylamines, catalyzed by a chiral nickel or cobalt complex. nih.gov This approach avoids the need for pre-formed organometallic reagents and allows for the incorporation of a wide variety of substituents at the sulfur atom. nih.gov Mechanistic studies and DFT calculations have provided insight into the enantiocontrol of this addition process. nih.gov
The utility of chiral sulfinamides extends to the stereospecific synthesis of other chiral sulfur compounds. For example, enantioenriched sulfinamides can be used to produce optically pure sulfoximines and sulfimides through stereospecific alkylation or arylation reactions. thieme-connect.de
The table below illustrates the diastereoselectivity in the rearrangement reaction of various substrates enabled by Ellman sulfinamide. nih.gov
| Substrate (Aryl Group) | Diastereomeric Ratio (dr) |
| Phenyl | >20:1 |
| 4-Fluorophenyl | >20:1 |
| 4-Chlorophenyl | >20:1 |
| 4-Bromophenyl | >20:1 |
| 4-Methoxyphenyl | >20:1 |
Methodological Advancements in Sulfinamide Synthesis
Significant progress has been made in the development of more efficient and versatile methods for the synthesis of sulfinamides. rsc.orgcbijournal.comnih.govacs.org Traditional methods often rely on the reaction of sulfonyl chlorides with amines, which can be limited by the availability of the starting materials and the harsh reaction conditions required. thieme-connect.com
One major advancement is the direct oxidative coupling of thiols and amines. A copper-catalyzed dual S–H/N–H activation methodology has been developed for the synthesis of a broad range of aryl sulfinamides. nih.gov This reaction uses 5 mol% CuI as a catalyst, 5 mol% bipyridine (bpy) as a ligand, and proceeds under air at 70–80 °C. nih.gov
Another innovative one-pot synthesis of sulfinamides utilizes organometallic reagents (Grignard or organolithium reagents), a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and a nitrogen-based nucleophile. acs.org This method avoids the use of gaseous sulfur dioxide at low temperatures and is compatible with a wide array of organometallics and amines, including primary and secondary amines, anilines, and even ammonia. acs.org The process involves the formation of a metal sulfinate, which is then treated with thionyl chloride to generate a reactive sulfinyl chloride intermediate in situ. acs.org
Electrochemical methods have also emerged as a powerful tool for sulfinamide synthesis. The dehydrogenative S–H/N–H cross-coupling of heteroaryl thiols with alkyl amines can be achieved under oxidant- and catalyst-free conditions using an electrochemical approach. nih.gov
The following table presents a summary of modern sulfinamide synthesis methodologies.
| Method | Key Reagents | Key Features |
| Copper-Catalyzed Oxidative Coupling | Thiols, Amines, CuI, bpy | Direct coupling of readily available starting materials. nih.gov |
| One-Pot Synthesis with DABSO | Organometallic reagents, DABSO, Amines, Thionyl chloride | High-yielding, broad substrate scope, avoids gaseous SO₂. acs.org |
| Electrochemical Synthesis | Heteroaryl thiols, Alkyl amines | Oxidant- and catalyst-free conditions. nih.gov |
Molecular Structure, Conformation, and Intermolecular Interactions
X-ray Crystallographic Investigations of Adamantane (B196018) Sulfinamide Derivatives
X-ray crystallography provides definitive insights into the atomic arrangement of molecules in the solid state. Studies on derivatives of adamantane-1-sulfinamide, such as N-Phenyl-adamantane-1-sulfinamide, have been instrumental in understanding the structural nuances of this class of compounds nih.gov.
Table 1: Crystallographic Data for N-Phenyl-adamantane-1-sulfinamide nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NOS |
| Molecular Weight | 275.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.6614 (2) |
| b (Å) | 14.5582 (3) |
| c (Å) | 9.0632 (2) |
| β (°) | 109.7770 (10) |
| Volume (ų) | 1447.90 (5) |
| Z | 4 |
The solid-state packing of N-Phenyl-adamantane-1-sulfinamide is significantly stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···O and C—H···O interactions are observed, linking the molecules into polymeric chains nih.gov. The sulfinamide group acts as both a hydrogen bond donor (N-H) and acceptor (S=O), facilitating the formation of these ordered supramolecular assemblies. The adamantyl cage, while primarily considered non-polar, also participates in weaker C—H···O interactions, further contributing to the cohesion of the crystal lattice.
Table 2: Hydrogen Bond Geometry in N-Phenyl-adamantane-1-sulfinamide nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1···O1ⁱ | 0.86 | 2.17 | 2.988 (2) | 160 |
| C10—H10A···O1ⁱ | 0.97 | 2.35 | 3.305 (2) | 168 |
Symmetry code: (i) x, -y+3/2, z+1/2
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the chemical structure and probing the electronic and vibrational properties of molecules. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) are particularly powerful tools for the characterization of this compound and its derivatives.
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound derivatives, ¹H and ¹³C NMR are routinely used for structural elucidation.
In the ¹H NMR spectrum of N-Phenyl-adamantane-1-sulfinamide, the protons of the adamantyl cage typically appear as a series of broad singlets and multiplets in the upfield region (around 1.7-2.2 ppm) nih.gov. The protons on the phenyl ring give rise to signals in the aromatic region (around 7.0-7.3 ppm), and the N-H proton of the sulfinamide group is usually observed as a broad singlet nih.gov.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the adamantane cage show characteristic signals in the aliphatic region (around 28-58 ppm) nih.gov. The quaternary carbon of the adamantane group attached to the sulfur atom is typically found further downfield. The carbons of the phenyl group appear in the aromatic region (around 117-142 ppm) nih.gov.
Table 3: Representative NMR Data for N-Phenyl-adamantane-1-sulfinamide in CDCl₃ nih.gov
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 7.26–7.22 | m, 2H (Aryl) |
| ¹H | 7.01–6.97 | m, 3H (Aryl) |
| ¹H | 5.43 | bs, 1H (N-H) |
| ¹H | 2.18 | s, 3H (Adamantyl) |
| ¹H | 1.92 | dd, 6H (Adamantyl) |
| ¹H | 1.74 | dd, 6H (Adamantyl) |
| ¹³C | 142.4 | Aryl |
| ¹³C | 129.2 | Aryl |
| ¹³C | 122.4 | Aryl |
| ¹³C | 117.9 | Aryl |
| ¹³C | 58.2 | Adamantyl (C-S) |
| ¹³C | 36.3 | Adamantyl |
| ¹³C | 34.6 | Adamantyl |
| ¹³C | 28.5 | Adamantyl |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
The FTIR spectrum of N-Phenyl-adamantane-1-sulfinamide shows characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration is observed around 3179 cm⁻¹ nih.gov. The C-H stretching vibrations of the adamantyl and phenyl groups appear in the region of 2850-2910 cm⁻¹ nih.gov. The S=O stretching vibration, a key feature of the sulfinamide group, typically gives a strong absorption in the range of 1030-1070 cm⁻¹ nih.gov. Aromatic C=C stretching vibrations from the phenyl ring are also observed around 1488-1595 cm⁻¹ nih.gov.
Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds. The symmetric vibrations of the adamantane cage are often more intense in the Raman spectrum.
Table 4: Key FTIR Absorption Bands for N-Phenyl-adamantane-1-sulfinamide (KBr) nih.gov
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3179 | N-H stretch |
| 2908, 2851 | C-H stretch (Adamantyl) |
| 1595, 1488 | C=C stretch (Aromatic) |
| 1063, 1034 | S=O stretch |
Mass Spectrometry (MS)
While specific mass spectrometry data for this compound is not extensively detailed in foundational databases, the fragmentation patterns of closely related adamantane derivatives provide significant insight into its expected behavior under electron ionization. The mass spectra of compounds like 1-adamantanethiol (B1212722) and 1-adamantanamine are characterized by fragmentation pathways dominated by the stability of the adamantyl cation researchgate.net.
In the case of this compound, the primary fragmentation event would involve the cleavage of the C-S bond. This process results in the loss of the sulfinamide group as a radical, leading to the formation of the 1-adamantyl cation (C₁₀H₁₅⁺). This cation is particularly stable due to the rigid, cage-like structure of the adamantane core and is typically observed as the base peak or a highly abundant ion in the mass spectra of 1-substituted adamantanes researchgate.net. Further fragmentation of the adamantane cage itself is generally less favorable and results in lower intensity peaks.
Table 1: Expected Key Fragments in the Mass Spectrum of this compound
| Ion | Formula | Description |
|---|---|---|
| [M]⁺ | C₁₀H₁₇NOS⁺ | Molecular Ion |
Computational Chemistry and Theoretical Studies
Computational methods are indispensable for understanding the three-dimensional structure, electronic properties, and intermolecular forces of adamantane derivatives. These theoretical studies provide insights that complement experimental data, explaining the molecule's reactivity and crystal packing behavior.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic characteristics of adamantane-containing molecules. By optimizing the molecular geometry at a specific level of theory, such as B3LYP/6-311G+(d,p), researchers can calculate various electronic properties nih.gov.
These calculations provide data on frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for understanding the molecule's reactivity, with the energy gap between them indicating the chemical stability. For adamantane derivatives, these calculations help identify regions of the molecule susceptible to nucleophilic or electrophilic attack, providing insight into potential binding interactions at active sites of biological targets nih.gov.
Molecular Modeling and Energy Optimization
Molecular modeling is utilized to determine the most stable three-dimensional arrangement of a molecule, known as its global minimum energy conformation. For adamantane derivatives, computational studies have shown that the conformation observed in a crystal lattice is not always the absolute minimum energy structure nih.gov.
The discrepancy arises because intermolecular forces within the crystal, known as crystal packing forces, can influence and stabilize a conformation that differs from the one predicted for an isolated molecule in the gas phase nih.gov. Energy optimization calculations, performed free from the influence of a crystal field, are therefore essential to identify the molecule's intrinsic, lowest-energy conformer. This information is critical for understanding its behavior in solution and its ability to interact with biological receptors.
Intermolecular Interaction Quantification and Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure mdpi.commdpi.com. This method maps the electron distribution of a molecule within a crystal, allowing for a detailed examination of close contacts between neighboring molecules.
The Hirshfeld surface is often visualized using a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii mdpi.com.
For adamantane derivatives, including the closely related N-Phenyl-adamantane-1-sulfinamide, Hirshfeld analysis reveals the dominant role of hydrogen bonding and van der Waals forces in crystal packing nih.govnih.gov. The analysis can be broken down into percentage contributions from different types of atom-atom contacts. In sulfinamide and sulfonamide structures, N-H···O and C-H···O hydrogen bonds are typically significant contributors to structural stabilization nih.govrsc.org. The bulky adamantane cage itself contributes significantly through numerous H···H contacts.
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Adamantane Derivative Data based on analysis of similar adamantane structures as a model.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~45-55% | Predominant due to the hydrogen-rich surface of the adamantane cage. |
| C-H···O/N-H···O | ~15-25% | Significant hydrogen bonding interactions involving the sulfinamide group. |
| C-H···C | ~5-10% | van der Waals interactions between the carbon skeletons. |
This quantitative breakdown, presented in 2D fingerprint plots derived from the Hirshfeld surface, confirms that hydrogen bonding and van der Waals interactions are the primary forces governing the supramolecular assembly of these compounds nih.govrsc.org.
Chemical Reactivity and Transformation Pathways
Reactions at the Sulfinyl Sulfur Center
The sulfur atom in adamantane-1-sulfinamide is at the heart of much of its reactivity, being susceptible to both oxidation and reduction, as well as other derivatizations that modulate its electronic and steric properties.
The oxidation of sulfinamides to their corresponding sulfonamides is a well-established process that can be achieved using various oxidizing agents. This facile oxidation highlights the potential for tuning the properties of adamantane-substituted sulfur compounds.
Table 1: Oxidation of Sulfinamides to Sulfonamides
| Oxidizing Agent | General Reaction | Reference |
|---|---|---|
| m-Chloroperoxybenzoic acid (mCPBA) | R-S(O)NH₂ + mCPBA → R-S(O)₂NH₂ | General knowledge |
| Potassium permanganate (B83412) (KMnO₄) | R-S(O)NH₂ + KMnO₄ → R-S(O)₂NH₂ | General knowledge |
| Hydrogen peroxide (H₂O₂) | R-S(O)NH₂ + H₂O₂ → R-S(O)₂NH₂ | General knowledge |
Furthermore, the sulfinamide moiety can serve as a precursor to sulfonimidamides, which are analogues of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen atom. This transformation typically involves an oxidative imidation process.
While oxidation is a common pathway, the sulfinyl sulfur can also undergo reduction to a lower oxidation state, although this is less frequently documented for this compound specifically. In a general context, the reduction of sulfinamides can lead to the corresponding sulfenamides. This transformation would involve the removal of the sulfinyl oxygen, a process that typically requires specific reducing agents capable of deoxygenation.
Other derivatizations at the sulfur center can involve the displacement of the amino group or reactions that modify the sulfinyl oxygen. For instance, treatment of sulfinamides with alcohols under certain conditions can lead to the formation of sulfinate esters, representing a formal replacement of the amide group with an ester functionality at the sulfur center.
Functional Group Interconversions Involving the Amide Moiety
The amide portion of the this compound, -S(O)NH₂, is also a site for various chemical transformations. These reactions can modify the nitrogen substituent or involve the cleavage of the S-N bond.
One fundamental reaction is the hydrolysis of the sulfinamide bond. Under acidic conditions, sulfinamides can be hydrolyzed to the corresponding sulfinic acid and amine. For this compound, this would yield adamantane-1-sulfinic acid and ammonia. The rate of hydrolysis can be influenced by the steric bulk of the adamantyl group and the specific reaction conditions. Studies on the hydrolysis of various alkyl and aryl sulfinamides have shown evidence for general acid catalysis. researchgate.net
The nitrogen atom of the sulfinamide can also participate in reactions. For instance, condensation of a primary sulfinamide with an aldehyde or ketone leads to the formation of a sulfinylimine (N-sulfinyl imine). This reaction is a cornerstone of the widely used Ellman's auxiliary chemistry for the asymmetric synthesis of amines. sigmaaldrich.com In the context of this compound, this would involve the reaction of the -NH₂ group to form an N=CR₂ moiety.
C-H Functionalization and Remote Derivatization of the Adamantane (B196018) Core
The rigid and saturated hydrocarbon framework of the adamantane core in this compound is not merely a bulky substituent but can also be a site for strategic functionalization. The direct conversion of C-H bonds to other functional groups is a powerful tool in organic synthesis.
The selective functionalization of the strong C-H bonds of the adamantane cage presents a significant challenge due to their inherent lack of reactivity. However, recent advances in catalysis have enabled the direct and site-selective modification of such unactivated C-H bonds. Catalyst-controlled reactions can direct functionalization to either the tertiary (bridgehead) or secondary (methylene) positions of the adamantane core.
For example, photoredox and hydrogen atom transfer (HAT) catalysis have been employed for the direct C-H alkylation of adamantanes with excellent chemoselectivity for the strong tertiary C-H bonds. These methods often exhibit high functional group tolerance, suggesting that the sulfinamide group in this compound would likely be compatible with such transformations. The choice of catalyst can be crucial in determining the site of functionalization.
Intramolecular reactions provide a powerful strategy for the functionalization of remote C-H bonds. In adamantane systems, the generation of a reactive intermediate, such as a nitrenoid, tethered to the adamantane core can lead to intramolecular C-H insertion reactions.
While not specific to this compound itself, studies on related adamantane derivatives have demonstrated the feasibility of such reactions. For instance, the generation of a nitrene from a precursor attached to the adamantane framework can result in the formation of a new C-N bond through insertion into a C-H bond of the adamantane cage. The rigid structure of the adamantane core can provide a high degree of predictability and stereocontrol in these intramolecular transformations.
Mechanistic Elucidation of Reactions Involving Adamantane 1 Sulfinamide
Kinetic and Thermodynamic Studies of Adamantane (B196018) Sulfinamide Transformations
Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical transformations. For adamantane derivatives, these studies often focus on properties influenced by the rigid carbon framework.
Thermodynamic Aspects:
The thermodynamic stability of adamantane-containing compounds is a subject of significant interest. Studies on related adamantane sulfonamides have utilized the transpiration method to determine the temperature dependence of vapor pressure, allowing for the calculation of sublimation thermodynamics. rsc.orgrsc.org These data are crucial for understanding the crystal lattice energy and intermolecular forces, which are influenced by the adamantyl cage.
Kinetic Studies:
Kinetic investigations of reactions involving adamantane derivatives often reveal mechanisms governed by the unique structure of the adamantyl group. For instance, the reaction of adamantane compounds with nitric acid in methylene (B1212753) chloride follows first-order kinetics with respect to the substrate. osti.gov A significant kinetic isotope effect in such reactions suggests a mechanism where hydride ion removal is the rate-determining step. osti.gov
In the context of adamantane-1-sulfinamide, the rate of its transformations would be heavily influenced by the steric hindrance imposed by the adamantyl group. This steric bulk can affect the approach of reagents, influencing reaction rates and selectivity. Solvolysis studies on related compounds like 1-adamantyl chlorothioformate show that reaction rates can be well-correlated using the Grunwald–Winstein equation, which quantifies the sensitivity of the reaction to solvent ionizing power. mdpi.com
| Parameter | Observation in Related Adamantane Derivatives | Relevance to this compound |
| Sublimation Enthalpy | Determined for adamantane sulfonamides via vapor pressure measurements. rsc.org | Provides insight into crystal packing energy and intermolecular forces. |
| Gibbs Free Energy of Sublimation | Correlated with van der Waals molecular volumes. rsc.org | The bulky adamantyl group significantly impacts this thermodynamic value. |
| Reaction Order | First-order with respect to adamantane substrate in oxynitration reactions. osti.gov | Transformations are expected to be sensitive to substrate concentration. |
| Kinetic Isotope Effect | A significant effect (4.4 ± 0.3) was found in reactions with nitric acid. osti.gov | Suggests that C-H bond breaking at the adamantyl cage can be rate-limiting. |
Investigation of Reaction Intermediates and Transition States
The stereochemical outcome of reactions mediated by chiral sulfinamides is determined by the structure and energetics of the transition states. The bulky adamantyl group, similar to the tert-butyl group in the widely used Ellman's auxiliary, is pivotal in creating a highly organized transition state that favors the formation of one stereoisomer over others.
In asymmetric additions to N-sulfinylimines (derived from sulfinamides), a chair-like transition state involving chelation between a metal counterion (e.g., from a Grignard or organolithium reagent) and the sulfinyl oxygen is often invoked to explain the observed stereoselectivity. harvard.edu This model places the bulky adamantyl group in a pseudo-equatorial position to minimize steric strain, which directs the nucleophile to attack one face of the C=N double bond.
Key Features of the Proposed Transition State:
Chelation Control: A metal ion coordinates to both the sulfinyl oxygen and the nitrogen atom of the imine, creating a rigid six-membered ring structure.
Steric Direction: The large adamantyl group occupies a sterically favorable position, effectively blocking one face of the imine from the incoming nucleophile.
Reagent Approach: The nucleophile attacks from the least hindered face, leading to a predictable stereochemical outcome.
The use of non-coordinating solvents like dichloromethane (B109758) (CH2Cl2) is often optimal for maintaining this chelated transition state. harvard.edu In contrast, more coordinating solvents like tetrahydrofuran (B95107) (THF) can compete for binding to the metal ion, potentially leading to a more flexible, open transition state and reduced diastereoselectivity. harvard.edu The investigation of these intermediates and transition states relies on a combination of experimental results (product stereochemistry) and computational modeling.
Stereochemical Course of Reactions Mediated by Adamantane Sulfinamides
Chiral sulfinamides are renowned for their role as chiral auxiliaries in the asymmetric synthesis of amines and their derivatives. acs.orgrsc.org this compound, when used in its enantiopure form, can effectively control the stereochemical course of reactions, leading to products with high diastereomeric or enantiomeric excess.
A primary application is in the synthesis of chiral amines through the addition of organometallic reagents to N-adamantylsulfinylimines. The stereochemical induction arises from the transition state model described previously. The bulky adamantyl group provides a strong steric bias, leading to high diastereoselectivity in the addition products. harvard.edu Subsequent cleavage of the N-S bond, typically under acidic conditions, yields the chiral primary amine without racemization at the newly formed stereocenter.
The conversion of sulfinamides to other sulfur-containing functional groups, such as sulfinate esters, can also proceed with a defined stereochemical outcome. The stereochemistry of this conversion (inversion or retention of configuration at the sulfur atom) can be complex and depends on factors like the steric bulk of the alcohol and the nature of the leaving amine group. acs.org For a sterically hindered group like adamantane, these transformations are expected to proceed with a high degree of stereocontrol.
| Reaction Type | Reagents | Typical Outcome | Stereochemical Rationale |
| Addition to N-Sulfinylimines | Grignard Reagents (R-MgX) | High diastereoselectivity | Formation of a rigid, chelation-controlled chair-like transition state. harvard.edu |
| Addition to N-Sulfinylimines | Organolithium Reagents (R-Li) | High diastereoselectivity | The adamantyl group directs the nucleophile to one face of the imine. harvard.edu |
| Conversion to Sulfinate Esters | Alcohols (R'-OH) under acidic conditions | Predominantly inversion or retention | The outcome is influenced by the steric hindrance of both the adamantyl group and the alcohol. acs.org |
Fragmentation Pathways Analysis in Adamantane Derivatives
Mass spectrometry is a powerful tool for structural elucidation, and understanding the fragmentation pathways of adamantane derivatives is key to their characterization. The fragmentation of the adamantane cage itself is a dominant process in the mass spectra of its derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Upon electron ionization (EI), adamantane-containing molecules form a molecular ion (M+) which is often energetically unstable and undergoes fragmentation. For 1-substituted adamantanes, fragmentation patterns are heavily influenced by the stability of the resulting carbocations. cdnsciencepub.comacs.org
Characteristic Fragmentation Pathways:
Loss of the Substituent: A common pathway involves the cleavage of the bond between the adamantyl cage and the substituent. For this compound, this would involve the cleavage of the C-S bond to generate the adamantyl cation at m/z 135. This cation is particularly stable as it is a tertiary bridgehead carbocation.
Cage Fragmentation: The adamantane cage itself undergoes characteristic fragmentation, often leading to the formation of stable alkyl-substituted benzene (B151609) ions or other aromatic species. cdnsciencepub.com This involves complex multi-step rearrangements. Prominent peaks observed in the mass spectra of many adamantane derivatives include ions at m/z 91, 93, 105, and 107. cdnsciencepub.comresearchgate.net
Amide-type Cleavage: Similar to other amides and sulfonamides, fragmentation can occur at the N-S bond. nih.govrsc.org For this compound, this could lead to the loss of the NH group or cleavage to form ions corresponding to the adamantyl-sulfinyl portion.
Metastable peak data are often used to support and delineate these potential fragmentation pathways. cdnsciencepub.comcdnsciencepub.com The initial ionization is believed to occur at the primary bridgehead position of the adamantane structure. cdnsciencepub.comcdnsciencepub.com
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 135 | [C10H15]+ (Adamantyl cation) | Cleavage of the C-S bond with charge retention on the adamantyl fragment. acs.org |
| 105 | [C8H9]+ | Multi-step fragmentation and rearrangement of the adamantane cage. cdnsciencepub.com |
| 93 | [C7H9]+ | Fragmentation of the polycyclic system. researchgate.net |
| 91 | [C7H7]+ (Tropylium ion) | Rearrangement of the adamantane cage to form a stable aromatic ion. cdnsciencepub.com |
Role As a Chiral Auxiliary and Ligand in Catalysis
Adamantane (B196018) Sulfinamides in Asymmetric Induction
The primary role of a chiral auxiliary is to effectively transfer its stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The bulky adamantyl group in adamantane sulfinamides plays a crucial role in this process by creating a highly differentiated steric environment around the chiral sulfur center. This steric hindrance directs the approach of incoming reagents from the less hindered face of the molecule, thereby inducing asymmetry in the newly formed stereocenter.
The effectiveness of adamantane sulfinamides in asymmetric induction is often compared to the more commonly used tert-butanesulfinamide. While both auxiliaries provide significant steric bulk, the adamantyl group is larger and more rigid, which can lead to enhanced stereoselectivity in certain transformations.
Design and Application of Chiral Adamantyl Sulfinamide-Based Ligands
The successful application of adamantane sulfinamides as chiral auxiliaries has spurred interest in the design of chiral ligands incorporating this moiety for transition metal catalysis. The sulfinamide group can coordinate to a metal center, and the adjacent adamantyl group can effectively shield one side of the catalytic complex, thereby directing the stereochemical outcome of the reaction.
The design of such ligands often involves the strategic placement of the adamantyl sulfinamide group in proximity to the metal's active site. For example, in the aforementioned xanthene-based phosphine (B1218219) ligand, the adamantyl sulfinamide is positioned to influence the spatial arrangement of the substrates around the palladium center. nih.govacs.org This design allows for precise control over the enantioselectivity of the carbon-sulfur bond formation. nih.govacs.org
The synthesis of these ligands typically involves the reaction of a suitable scaffold, such as a xanthene or biphenyl (B1667301) backbone, with a phosphine group and the adamantane-1-sulfinamide. The modular nature of this synthesis allows for the tuning of the ligand's electronic and steric properties by modifying the backbone or the substituents on the phosphine and sulfinamide moieties.
The application of these chiral adamantyl sulfinamide-based ligands has been demonstrated in various palladium-catalyzed reactions, yielding a wide range of chiral sulfoxides with high enantiomeric excesses. acs.org The versatility of these catalytic systems highlights the potential of adamantyl sulfinamide ligands in asymmetric catalysis. acs.org
| Ligand Type | Metal | Reaction Type | Product | Enantiomeric Excess (ee) |
| Xanthene-based phosphine with 1-adamantyl and sulfinamide moieties | Palladium | Arylation of sulfenate anions | Chiral sulfoxides | Up to >90% |
Organocatalysis Mediated by Sulfinyl Groups with Adamantane Scaffolds
While the use of this compound in transition metal catalysis is emerging, its potential in organocatalysis is also an area of interest. Organocatalysis relies on the use of small organic molecules to catalyze chemical reactions. The sulfinyl group, with its ability to act as a hydrogen bond donor and acceptor, is a key functional group in many organocatalysts. yale.edu
The incorporation of a bulky adamantane scaffold adjacent to the sulfinyl group can enhance the catalyst's stereodirecting ability. The adamantane group can create a well-defined chiral environment, forcing the substrates to adopt a specific orientation, which in turn leads to high enantioselectivity. This principle is analogous to the role of the adamantyl group in metal-based catalysis.
Although specific examples of organocatalysts based solely on this compound are not yet widely reported, the foundational principles of sulfinyl-mediated organocatalysis suggest their potential. For instance, the unique steric and electronic properties of the adamantane sulfinyl group could be harnessed in reactions such as asymmetric protonations, Michael additions, and aldol (B89426) reactions. The development of such organocatalysts would offer a valuable metal-free alternative for the synthesis of chiral molecules.
Supramolecular Chemistry and Advanced Chemical System Applications
Host-Guest Interactions with Adamantane (B196018) Sulfinamide Systems
The adamantane cage is a classic guest moiety in host-guest chemistry due to its size, shape, and hydrophobicity. This characteristic is central to the supramolecular behavior of adamantane-1-sulfinamide. The adamantyl group fits snugly within the cavities of various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.gov
The primary driving force for the formation of these inclusion complexes is the hydrophobic effect. The hydrophobic adamantane group is expelled from the aqueous environment and preferentially resides within the nonpolar cavity of the host molecule. The stability of these complexes is significant, with association constants for adamantane derivatives and β-cyclodextrin typically ranging from 10³ to 10⁵ M⁻¹ nih.govresearchgate.net. For this compound, the sulfinamide group, being more hydrophilic, generally remains at the portal of the host's cavity, where it can interact with the surrounding solvent or the hydrophilic rim of the host.
These host-guest interactions can modify the physicochemical properties of the this compound guest. For instance, complexation with water-soluble hosts like cyclodextrins can enhance the aqueous solubility of otherwise poorly soluble adamantane derivatives. nih.gov This principle is widely exploited in drug delivery systems to improve the bioavailability of lipophilic drugs. nih.gov The interaction between an adamantane guest and a β-cyclodextrin host has been extensively studied, confirming a 1:1 stoichiometry for the inclusion complex. mdpi.com
The specific interactions within these host-guest systems can be characterized by various analytical techniques.
Table 1: Characterization of Adamantane-Host Interactions
| Technique | Information Provided |
|---|---|
| ¹H NMR Spectroscopy | Confirms inclusion by showing chemical shifts of the guest (adamantane) and host protons upon complexation. mdpi.com |
| 2D NOESY NMR | Provides spatial information, showing correlations between protons of the adamantane core and the interior protons of the host cavity. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of binding, including the association constant (Ka), enthalpy (ΔH), and entropy (ΔS). |
| Fluorescence Correlation Spectroscopy (FCS) | Can determine the stoichiometry and high association equilibrium constants for fluorescently labeled adamantane derivatives with host molecules. mdpi.com |
The versatile nature of adamantane's host-guest chemistry allows for its use in the construction of more complex supramolecular assemblies, such as nanostructures for bioanalytics, sensing assays, and bioimaging. nih.gov
Self-Assembly and Crystal Engineering of Adamantane Sulfinamide Architectures
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties. In this compound and its derivatives, the interplay between the bulky, non-directional van der Waals interactions of the adamantane cage and the directional hydrogen bonding of the sulfinamide group governs the self-assembly process. rsc.orgcecam.org
The adamantane moiety itself is known to form orientationally disordered face-centered cubic crystal structures at ambient conditions. wikipedia.org However, the introduction of a functional group like sulfinamide provides specific interaction points that can direct a more ordered packing. The sulfinamide group (R-S(O)NH-R') is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These interactions are crucial in the formation of predictable supramolecular synthons, which are robust structural motifs that guide the assembly of molecules in the crystalline state.
In the crystal structure of a related derivative, N-Phenyl-adamantane-1-sulfinamide, the molecules self-assemble into polymeric chains. nih.gov This assembly is directed by a network of intermolecular hydrogen bonds, specifically N-H⋯O and C-H⋯O interactions, which link the molecules along a crystallographic axis. nih.gov This demonstrates the critical role of the sulfinamide group in overriding the natural tendency of the adamantane cage to pack in a disordered fashion.
The study of adamantane derivatives of sulfonamides, which are structurally analogous to sulfinamides, further illuminates these principles. X-ray diffraction studies have revealed that their molecular packing architectures and hydrogen bond networks are key to their crystal structures. rsc.orgresearchgate.net The combination of hydrogen bonds from the sulfonamide/sulfinamide group and the shape-driven packing of the adamantane cages leads to the formation of complex three-dimensional architectures. rsc.orgmdpi.comresearchgate.net
By modifying the substituents on the sulfinamide nitrogen, it is possible to tune these intermolecular interactions and thus engineer different crystal packing arrangements and material properties.
Integration into Enzyme Regulation Systems (Chemical Mechanisms)
An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org Adamantane derivatives are frequently incorporated into enzyme inhibitors due to the favorable properties of the adamantane scaffold. nih.gov Its high lipophilicity enhances the ability of a molecule to cross cell membranes and bind to hydrophobic pockets within enzyme active sites. nih.govworldscientific.com The rigid structure of adamantane also serves to orient the pharmacophoric groups, such as the sulfinamide, for optimal interaction with the target enzyme. worldscientific.com
This compound can function as an enzyme inhibitor through several chemical mechanisms, primarily involving non-covalent interactions within the enzyme's active site.
Competitive Inhibition: The inhibitor molecule, being structurally similar to the enzyme's natural substrate, competes for binding to the active site. The bulky adamantane group can effectively occupy hydrophobic regions of the active site, physically blocking the substrate from binding. wikipedia.org
Non-competitive/Mixed Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. The adamantane moiety can facilitate binding to allosteric pockets, while the sulfinamide group can form key interactions that stabilize the inhibited conformation. wikipedia.org
The sulfinamide group itself is critical for inhibitory activity. It can act as both a hydrogen bond donor and acceptor, forming specific, directional bonds with amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the enzyme's active site. These hydrogen bonds anchor the inhibitor in place, increasing its binding affinity and potency. Studies on adamantanyl sulfonamide-based γ-secretase inhibitors have shown that hydrogen bond formation is necessary for their inhibitory activity. nih.gov
For example, adamantane sulfonamides have been investigated as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. researchgate.net The mechanism involves the adamantane group binding to a hydrophobic pocket, while the sulfonamide (or sulfinamide) functional group forms hydrogen bonds with key residues in the active site, preventing the natural substrate from being processed. Similarly, adamantane derivatives have been designed to inhibit soluble epoxide hydrolase (sEH), where the adamantyl group occupies a hydrophobic tunnel in the enzyme. researchgate.net
Table 3: Role of this compound Moieties in Enzyme Inhibition
| Molecular Fragment | Role in Binding and Inhibition | Type of Interaction |
|---|---|---|
| Adamantane Cage | Binds to hydrophobic pockets/tunnels in the enzyme active or allosteric site. worldscientific.com | Hydrophobic interactions, Van der Waals forces |
| Provides a rigid scaffold to orient other functional groups. worldscientific.com | Covalent (scaffold) | |
| Sulfinamide Group (-S(O)NH-) | Forms specific interactions with amino acid residues. | Hydrogen bonding (donor and acceptor) |
The combination of the lipophilic, space-filling adamantane cage and the hydrogen-bonding sulfinamide group makes this compound a promising scaffold for the rational design of specific and potent enzyme inhibitors. nih.gov
Future Directions and Emerging Research Areas
Theoretical Predictions and Computational Design of Novel Adamantane (B196018) Sulfinamides
Computational chemistry is set to become an indispensable tool in the rational design of novel adamantane sulfinamides with tailored properties. While extensive computational studies have been conducted on adamantane derivatives in drug discovery and on sulfonamides, the application of these methods to adamantane sulfinamides is an emerging area with significant potential.
Future research will likely focus on the use of in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, to predict the biological activities of new adamantane sulfinamide analogs. mdpi.com By correlating structural features with observed activities, these models can guide the synthesis of more potent and selective compounds. Furthermore, pharmacophore modeling can be employed to identify the key structural motifs necessary for a desired biological interaction, aiding in the design of novel therapeutic agents.
Quantum chemical calculations, such as Density Functional Theory (DFT), are anticipated to provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of adamantane sulfinamides. These calculations can help in understanding reaction mechanisms and predicting the stereochemical outcomes of synthetic transformations. For instance, understanding the molecular electrostatic potential (MEP) can elucidate the reactive sites of these molecules, guiding their application in various chemical reactions. nih.gov
Table 1: Computational Approaches for the Design of Adamantane Sulfinamides
| Computational Method | Application in Adamantane Sulfinamide Research | Potential Outcomes |
|---|---|---|
| QSAR | Predicting biological activity based on molecular structure. | Design of new drug candidates with improved efficacy. |
| Pharmacophore Modeling | Identifying essential structural features for biological interactions. | Rational design of targeted therapeutic agents. |
| DFT Calculations | Investigating electronic structure, reactivity, and reaction mechanisms. | Prediction of reaction outcomes and design of novel synthetic routes. |
| Molecular Docking | Simulating the interaction of adamantane sulfinamides with biological targets. | Identification of potential protein targets and elucidation of mechanisms of action. |
Development of New Synthetic Methodologies and Reactivity Profiles
The synthesis of adamantane-1-sulfinamide and its derivatives is a cornerstone for exploring their potential applications. While established methods exist, the development of more efficient, stereoselective, and scalable synthetic routes remains a key research focus.
A common precursor for the synthesis of adamantane-1-sulfinamides is adamantane-1-sulfinyl chloride . biosynth.comachemblock.com This reactive intermediate can be prepared from adamantane and thionyl chloride. Its electrophilic nature at the sulfur atom allows for facile reaction with a variety of nitrogen nucleophiles, such as primary and secondary amines, to afford the corresponding sulfinamides. nih.gov
Recent advances in the synthesis of chiral sulfinyl compounds are particularly relevant to this area. Modern stereoselective methods, including the use of chiral auxiliaries and asymmetric catalysis, are being explored to produce enantiomerically pure adamantane sulfinamides. acs.org For example, the condensation of 1-adamantylcarbaldehyde with Ellman's (R)- or (S)-sulfinamides has been used to synthesize chiral adamantane derivatives. rsc.org The development of catalytic asymmetric methods for the direct synthesis of chiral adamantane sulfinamides from achiral starting materials is a significant future challenge. nih.gov
The reactivity of adamantane sulfinamides themselves is also an area ripe for exploration. The sulfinamide functional group can undergo a variety of transformations, including oxidation to sulfonamides and reactions involving the N-H bond. nih.gov Understanding the influence of the bulky adamantyl group on the reactivity and stability of the sulfinamide moiety will be crucial for expanding its synthetic utility.
Table 2: Selected Synthetic Approaches to Adamantane Sulfinamides
| Starting Material | Reagent(s) | Product | Key Features |
|---|---|---|---|
| Adamantane | Thionyl chloride, then amine | This compound | Two-step synthesis via adamantane-1-sulfinyl chloride. |
| 1-Adamantylcarbaldehyde | Chiral sulfinamide (e.g., Ellman's auxiliary) | Chiral N-sulfinyl imine | Stereoselective synthesis of chiral precursors. |
Expansion of Adamantane Sulfinamide Applications in Fundamental Organic Chemistry
The application of adamantane sulfinamides in fundamental organic chemistry is a burgeoning field with exciting prospects. Chiral sulfinamides, in general, have proven to be invaluable as chiral auxiliaries and ligands in asymmetric synthesis. yale.edu The unique properties of the adamantyl group suggest that adamantane-derived sulfinamides could offer distinct advantages in this context.
A notable example is the use of a novel xanthene-based phosphine (B1218219) ligand bearing both a 1-adamantyl and a sulfinamide moiety. This ligand has been successfully employed in the palladium-catalyzed enantioselective arylation of sulfenate anions, demonstrating the potential of adamantane sulfinamides in asymmetric catalysis. acs.org The steric bulk of the adamantyl group can create a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions.
Furthermore, the development of adamantane-based chiral sulfinamide auxiliaries, analogous to the widely used Ellman's auxiliary, could provide new tools for the asymmetric synthesis of amines and other chiral molecules. The rigid and lipophilic nature of the adamantyl group may offer unique solubility and crystallinity properties to intermediates, facilitating purification and handling.
Future research will likely focus on the design and synthesis of a broader range of chiral adamantane sulfinamide ligands and their application in various asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and other catalytic processes. The exploration of adamantane sulfinamides as organocatalysts is another promising avenue for investigation.
Q & A
Q. What are the established synthetic routes for Adamantane-1-sulfinamide, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via sulfination of 1-adamantane derivatives using reagents like thionyl chloride or sulfuryl chloride, followed by ammonolysis. Key factors include temperature control (e.g., maintaining −20°C during sulfination to prevent over-oxidation) and solvent selection (e.g., dichloromethane for stability). Yield optimization often requires stoichiometric adjustments and inert atmosphere conditions to mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the adamantane core and sulfinamide group. Key markers include:
- ¹H NMR : Absence of protons adjacent to the sulfinamide group (δ 1.5–2.1 ppm for adamantane protons).
- ¹³C NMR : A sulfur-bound carbon signal at δ 55–60 ppm. FT-IR can validate the S=O stretch (~1040–1100 cm⁻¹). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₅NO₂S) .
Q. How do researchers assess the biological activity of this compound in preliminary assays?
Standard protocols include:
- Antiviral assays : Inhibition of viral proteases (e.g., HIV-1 protease) via fluorogenic substrate cleavage.
- Antimicrobial tests : Broth microdilution (MIC values) against Gram-positive/negative strains. Controls should include known inhibitors (e.g., ritonavir for antiviral studies) and solvent blanks to isolate compound-specific effects .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model interactions with enzymes like neuraminidase or proteases. Key parameters include:
- Binding free energy calculations : MM-PBSA/GBSA methods.
- Hydrogen-bond networks : Stability of sulfinamide-enzyme interactions over 100-ns trajectories. Validation requires crystallographic data (e.g., PDB structures) for alignment accuracy .
Q. How can contradictory results in this compound’s biological activity be systematically resolved?
Contradictions often arise from assay variability (e.g., cell line differences) or impurity interference. Mitigation strategies:
Q. What methodologies optimize the enantiomeric purity of this compound for chiral drug development?
Chiral resolution techniques include:
- Chromatography : Chiralpak columns (e.g., IA/IB) with hexane/isopropanol mobile phases.
- Crystallization-induced asymmetric transformation : Use of chiral auxiliaries (e.g., menthol derivatives). Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .
Q. How do structural modifications of this compound impact its pharmacokinetic properties?
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl) to enhance solubility. LogP changes are modeled via ChemAxon or ACD/Labs.
- Metabolic stability : Microsomal assays (human/rat liver microsomes) track oxidation pathways.
- Bioavailability : Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .
Methodological Notes
- Experimental Design : Include negative/positive controls and triplicate measurements to ensure statistical rigor .
- Data Interpretation : Use ANOVA or t-tests for significance testing; report confidence intervals (95% CI) for biological activity .
- Safety Protocols : Adopt PPE (gloves, goggles) and fume hoods for sulfinamide handling due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
